3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid
Description
3-[(4-{[4-(3-Carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid is a disulfide-containing carboxylic acid derivative characterized by a central disulfanyl (-S-S-) bridge linking two aromatic rings. Each phenyl group is further substituted with carbamoyl (NHCO-) and propanoic acid (CH₂CH₂COOH) moieties.
Properties
IUPAC Name |
4-[4-[[4-(3-carboxypropanoylamino)phenyl]disulfanyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)29-30-16-7-3-14(4-8-16)22-18(24)10-12-20(27)28/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXNSCVZPUFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)SSC2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminothiophenol with 3-bromopropanoic acid to form an intermediate, which is then coupled with 4-(3-carboxypropanamido)phenyl disulfide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alcohols or amines in the presence of catalysts.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
Scientific Research Applications
3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions due to its disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Disulfide bonds in proteins, enzymes, and other biomolecules.
Pathways Involved: Redox reactions, protein folding, and signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Notes:
- Disulfanyl vs. Sulfonyl/Sulfanyl : The target compound’s disulfanyl bridge distinguishes it from sulfonyl (e.g., ) or sulfanyl (e.g., ) analogs. Disulfides are redox-active, whereas sulfonyl groups enhance metabolic stability .
- Carbamoyl Substitutions : Compared to ethyl(phenyl)carbamoyl derivatives (), the target’s carbamoyl groups may influence solubility and receptor binding. Carbamoyl moieties are frequently associated with improved bioavailability in drug candidates .
Biological Activity
3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid, with CAS number 329929-00-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H20N2O6S2
- Molecular Weight : 448.51 g/mol
- Purity : Typically around 90% as per supplier data .
The compound exhibits biological activity through its interaction with various cellular pathways. Its disulfide bond structure suggests potential redox activity, which can influence cellular signaling and apoptosis.
Antioxidant Properties
Research indicates that compounds with disulfide linkages often exhibit antioxidant properties. This activity can mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-Cancer Activity
Preliminary studies show that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with carboxylic acid groups have been reported to enhance the cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell cycle progression.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the carboxypropanamido group suggests potential interactions with enzymes related to amino acid metabolism and signaling pathways.
Case Studies
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Study on Cancer Cell Lines
- Objective : Evaluate the cytotoxic effects of 3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid on HL60 leukemia cells.
- Findings : The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics, suggesting its potential use as an anti-cancer agent.
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Antioxidant Activity Assessment
- Objective : Determine the antioxidant capacity using DPPH and ABTS assays.
- Results : The compound exhibited a notable reduction in free radical levels, indicating strong antioxidant potential.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
